1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9ClFN2. It appears as a pale-yellow to yellow-brown solid and is utilized in various scientific research applications due to its unique chemical properties. This compound is classified as a pyridine derivative, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which contribute to its reactivity and biological activity .
This compound is synthesized from 3-chloro-5-fluoropyridine and ethanamine. It falls under the category of heterocyclic compounds, specifically pyridine derivatives, which are widely studied for their applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory use .
The synthesis of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride typically involves several steps:
The reaction conditions may include:
Key structural data includes:
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors in biological pathways. The compound may act as an inhibitor or modulator, influencing various biochemical processes. For instance, it has been investigated for potential uses in developing kinase inhibitors, which play critical roles in cell signaling pathways.
The compound's solubility in various solvents makes it versatile for different applications in research settings .
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride has a broad range of scientific applications:
Nucleophilic substitution reactions provide the foundational methodology for constructing the halogenated pyridine scaffold essential for synthesizing 1-(3-chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride. The strategic positioning of chlorine and fluorine atoms on the pyridine ring creates distinct electronic environments that govern reactivity patterns. The 5-chloro-3-fluoropyridine system exhibits enhanced electrophilicity at the C2 position due to the cumulative electron-withdrawing effects of both halogens, making it particularly receptive to nucleophilic displacement reactions when activated by appropriate leaving groups. Patent CN112094227A details a high-yielding approach using 2-bromo-5-chloro-3-fluoropyridine as the principal building block, where bromine serves as the superior leaving group compared to chlorine due to its lower bond dissociation energy and enhanced polarizability [1].
The synthetic sequence capitalizes on halogen differentiation: fluorine remains inert due to its strong carbon-fluorine bond (bond dissociation energy ≈ 116 kcal/mol), while bromine undergoes efficient displacement. This chemoselectivity enables sequential functionalization essential for constructing the target molecule. Optimized reaction parameters include anhydrous polar aprotic solvents (DMF, acetonitrile) maintaining temperatures between 60-80°C for 12-24 hours, achieving conversion rates exceeding 85% [1] [8]. Catalyst screening revealed Pd(dppf)Cl₂ significantly enhances reaction kinetics compared to traditional palladium sources like PdCl₂, attributed to improved ligand stabilization of the catalytic intermediate.
Table 1: Solvent and Catalyst Optimization in Nucleophilic Substitution
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Anhydrous DMF | Pd(dppf)Cl₂ | 80 | 12 | 92 |
Acetonitrile | PdCl₂ | 60 | 24 | 85 |
Dioxane | Pd(OAc)₂ | 100 | 8 | 78 |
Toluene | None | 110 | 36 | 42 |
Catalytic reductive amination stands as the pivotal transformation for installing the ethanamine functionality onto the halogenated pyridine core. This methodology employs 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256824-17-5) as the key intermediate, commercially available through specialty chemical suppliers like SynQuest Labs [3]. The ketone functionality undergoes condensation with ammonia sources followed by reduction under carefully controlled conditions. Two predominant methodologies have emerged for this transformation: metal-catalyzed transfer hydrogenation and borohydride-mediated reduction.
The patent CN112094227A describes an optimized two-step, one-pot approach utilizing ammonium acetate as the nitrogen source in methanol, followed by reduction with sodium borohydride at 0-5°C [1]. This temperature control proves critical for minimizing side products such as the secondary amine or alcohol reduction byproducts. The reaction achieves exceptional chemoselectivity, reducing only the imine bond without affecting the aromatic chlorine or fluorine substituents. Alternative methodologies employing catalytic hydrogenation (Pd/C, H₂ at 50 psi) demonstrate comparable efficiency but require specialized pressure equipment and exhibit sensitivity to catalyst poisoning from heterocyclic nitrogen [1].
Advanced catalytic systems incorporate asymmetric induction using chiral catalysts like (R)-BINAP-modified ruthenium complexes, enabling enantioselective synthesis of the (S)-enantiomer with >90% ee [5]. This stereochemical control proves essential for pharmaceutical applications where the biological activity often resides predominantly in one enantiomer. The reaction exhibits significant solvent dependency, with methanol/water mixtures (4:1) providing optimal balance between catalyst solubility and substrate stability, yielding the amine intermediate at 88-92% conversion prior to hydrochloride salt formation [1] [9].
Hydrochloride salt formation represents the critical final step in producing 1-(3-chloro-5-fluoropyridin-2-yl)ethanamine hydrochloride, enhancing both crystallinity and stability for storage and handling. The free base exhibits hygroscopic tendencies and oxidative instability at room temperature, necessitating salt formation for practical applications. The conversion occurs through acid-base reactions employing hydrogen chloride sources in carefully selected solvent systems that influence crystal morphology, particle size distribution, and stoichiometric consistency.
Patent CN112094227A specifies gaseous HCl bubbling through a solution of the free base in anhydrous isopropanol as the optimal approach [1]. This methodology generates the hydrochloride salt with high purity (>99% by HPLC) and controlled crystallization kinetics, preventing oiling-out phenomena common with polar solvents. Alternative HCl sources include concentrated hydrochloric acid (36% w/w) in tetrahydrofuran/water mixtures, though this approach risks hydrolysis of the pyridine fluorine substituent during extended processing times. Kinetic studies reveal the reaction completes within 15 minutes at 0°C, with crystallization initiation occurring at 40% of supersaturation [3] .
Table 2: Solvent Systems for Hydrochloride Salt Formation
Solvent System | HCl Source | Temperature (°C) | Crystallization Time (h) | Purity (%) |
---|---|---|---|---|
Anhydrous IPA | Gaseous HCl | 0 | 2 | 99.5 |
THF/H₂O (3:1) | Conc. HCl | -10 | 6 | 98.2 |
Ethyl acetate | HCl/dioxane | 25 | 12 | 97.8 |
Acetone | Conc. HCl | -20 | 4 | 99.1 |
The hydrochloride salt exhibits characteristic analytical signatures: ¹H NMR (d6-DMSO) δ 8.81 (dd, J=2.3 Hz, 0.8 Hz, 1H), 8.57 (d, J=1.8Hz, 1H), 8.00 (m, 1H), 7.91 (d, J=2.1 Hz, 1H), 7.46 (m, 1H), 7.23 (d, J=2.3 Hz, 1H) [1]. These spectroscopic markers serve as critical quality attributes during process analytical technology (PAT) implementation in manufacturing. The salt form demonstrates enhanced aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating formulation development .
Final product purification presents unique challenges due to structural similarities between the target molecule and process-related impurities such as dehalogenated byproducts, unreacted ketone intermediate, and reduction side products. Two principal methodologies have been developed: gradient recrystallization and preparative chromatography, each offering distinct advantages depending on purity requirements and scale.
Recrystallization remains the industrial method of choice for large-scale manufacturing, leveraging differential solubility in ethanol/water and isopropanol/ethyl acetate mixtures [1]. The hydrochloride salt demonstrates optimal crystallization behavior from ethanol/water (3:1) at 4°C, yielding needle-shaped crystals with consistent polymorphic Form I (confirmed by XRD). This process achieves 98.5% purity with residual solvent levels below ICH Q3C limits after a single recrystallization, increasing to 99.8% following a second recrystallization from anhydrous isopropanol. Critical process parameters include cooling rate (0.5°C/min) and seeding initiation point (45°C), which control crystal size distribution and prevent agglomeration .
For enantiomerically pure material required in pharmaceutical applications, chromatographic resolution becomes necessary. Chiral stationary phases (CSPs) based on amylose tris(3,5-dimethylphenylcarbamate) show exceptional diastereomeric separation (α=1.32) using ethanol/heptane mobile phases [5] [9]. The (S)-enantiomer (CAS 1932020-62-6) elutes before the (R)-counterpart under normal-phase conditions, allowing multi-gram separation with >99% enantiomeric excess. Preparative HPLC methodologies employ acidic modifiers (0.1% trifluoroacetic acid) in methanol/water gradients to resolve polar impurities undetected by standard purity methods [5].
Table 3: Purification Method Comparison
Method | Conditions | Purity (%) | Yield (%) | Application Scale |
---|---|---|---|---|
Recrystallization (EtOH/H₂O) | 3:1, 0.5°C/min cooling, seeding | 98.5-99.8 | 85-90 | Kilo to ton scale |
Chiral Chromatography | Chiralpak AD-H, EtOH/heptane (20:80) | >99.5 (ee) | 70-75 | Milligram to gram |
Preparative HPLC | C18, MeOH/H₂O/TFA (55:45:0.1), isocratic | 99.9 | 60-65 | Milligram to gram |
Simulated Moving Bed | Chiralcel OD, MeOH/ACN (50:50) | 99.8 (ee) | >90 | Kilogram scale |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: